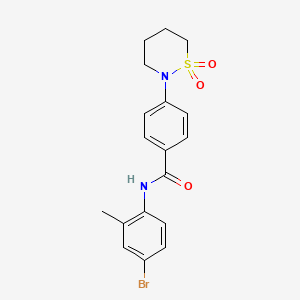

N-(4-bromo-2-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S/c1-13-12-15(19)6-9-17(13)20-18(22)14-4-7-16(8-5-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCGGASBOLBYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Amidation: The brominated intermediate is then reacted with 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. The brominated aromatic ring and benzamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

a. 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35, )

- Structural Differences: Compound 35 has a phenoxy linker instead of a benzamide backbone. The bromine is positioned on a 3,5-dimethylphenyl group, whereas the target compound features bromine on a 2-methylphenyl amide.

- Synthetic Pathway: Synthesized via ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (66% yield). This contrasts with the target compound’s likely route involving benzamide-thiazinane coupling .

b. 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (Compound 40, )

- Structural Differences : Incorporates a ketone within the thiazinane ring, unlike the benzamide-linked thiazinane in the target compound.

- Synthetic Pathway : Derived from sulfonamide intermediates via NaOMe-mediated cyclization (74% yield). The target compound’s synthesis may require similar cyclization or coupling steps .

c. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide ()

- Structural Differences : Shares the brominated benzamide core but lacks the thiazinane sulfone group. Instead, it has nitro and methoxy substituents.

Spectral and Physicochemical Properties

*Note: Thione tautomers in triazoles () lack S-H IR bands, confirmed by νC=S at 1247–1255 cm⁻¹ .

Key Observations :

- Bromine’s presence in all compounds suggests roles in hydrophobic interactions or halogen bonding, critical for target engagement.

- Lower yields in thiazinane alkylation (e.g., 32% for Compound 36 ) highlight synthetic challenges in similar frameworks.

Biological Activity

N-(4-bromo-2-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Bromo group : The presence of the bromine atom at the para position enhances lipophilicity and biological activity.

- Thiazinan moiety : This heterocyclic structure contributes to the compound's interaction with biological targets.

The molecular formula of the compound is , with a molecular weight of approximately 372.25 g/mol.

Antitumor Activity

Research indicates that compounds containing thiazine derivatives exhibit notable antitumor properties. For instance, thiazole-integrated compounds have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring significantly influence activity levels. Compounds similar to this compound have shown IC50 values in the low micromolar range against cancer cells, indicating potent activity .

Antibacterial Properties

Thiazolidine derivatives have also been explored for their antibacterial effects. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. Studies have reported that certain thiazole derivatives exhibit activity comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups on the aromatic rings enhances this activity.

Study 1: Antitumor Efficacy

In a study examining various thiazole derivatives, this compound was evaluated for its cytotoxic effects on A-431 and Jurkat cell lines. The results indicated an IC50 of approximately 23.30 ± 0.35 µM, suggesting significant antitumor potential .

Another investigation focused on the mechanism by which similar benzamide derivatives inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis. The study revealed that these compounds reduce NADPH levels through inhibition of nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR . This mechanism underlines the potential use of this compound in cancer therapy.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(4-bromo-2-methylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, and how can reaction conditions be optimized to improve yield?

Answer: The compound can be synthesized via coupling reactions between functionalized benzoyl chloride derivatives and aminophenyl intermediates. Key steps include:

- Amide bond formation : React 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl chloride with 4-bromo-2-methylaniline under basic conditions (e.g., triethylamine in dichloromethane) to form the benzamide core .

- Thiazinan-dioxide synthesis : Oxidize 1,2-thiazinan intermediates using tert-butyl hydroperoxide (TBHP) or similar oxidizing agents to introduce the sulfone group .

- Optimization : Use high-throughput screening to identify ideal catalysts (e.g., Pd-based catalysts for coupling) and solvents (e.g., DMF or acetonitrile). Monitor reaction progress via TLC or HPLC .

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Amide coupling | Triethylamine, DCM, 0–5°C | Slow addition of benzoyl chloride |

| Oxidation | TBHP, MeOH, reflux | Controlled stoichiometry of TBHP |

| Purification | Column chromatography (SiO₂, EtOAc/Hex) | Gradient elution for better resolution |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

Answer:

- Spectroscopy :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromo and methyl groups on the phenyl ring). 2D NMR (COSY, HSQC) resolves overlapping signals in the thiazinan-dioxide moiety .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs) resolves bond angles and conformations. For example, SHELXL refines sulfone group geometry and packing interactions .

Q. Table 2: Key Characterization Data

Advanced Research Questions

Q. How can computational modeling predict the binding affinity and interaction mechanisms of this compound with potential biological targets like kinase enzymes?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on the thiazinan-dioxide group’s hydrogen bonding with catalytic lysine residues .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .

- InChI-based QSAR : Leverage the compound’s InChI string (structural descriptors) to train machine learning models predicting IC₅₀ values against kinase panels .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data, particularly regarding bioavailability and metabolic stability?

Answer:

- Bioavailability studies :

- Solubility : Use PEG400 or HPβCD to enhance aqueous solubility .

- Permeability : Perform Caco-2 assays to evaluate intestinal absorption.

- Metabolic profiling : Conduct LC-MS/MS to identify phase I/II metabolites in liver microsomes. Compare with in vivo plasma samples .

- Species-specific differences : Test metabolic stability in human vs. rodent hepatocytes to address interspecies variability .

Q. Key Findings from Analogous Compounds :

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency against resistant cancer cell lines?

Answer:

- Core modifications :

- Replace the 4-bromo group with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .

- Introduce substituents on the thiazinan ring (e.g., fluorine) to modulate steric and electronic effects .

- Biological assays :

Q. What experimental approaches validate the proposed mechanism of action in cellular models, such as kinase inhibition or apoptosis induction?

Answer:

- Kinase inhibition assays :

- Apoptosis markers :

- Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic populations.

- Caspase-3/7 activity assays confirm caspase-dependent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.